molecular formula C20H21NO3 B2718862 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone CAS No. 1790153-25-1

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone

Cat. No.: B2718862
CAS No.: 1790153-25-1
M. Wt: 323.392
InChI Key: WJJJUZOVOSKATE-UHFFFAOYSA-N
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Description

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone typically involves multi-step organic reactions. One common method includes the formation of the benzo[d][1,3]dioxole moiety through a palladium-catalyzed arylation reaction . The pyrrolidine ring is then introduced via an aza-Michael addition, followed by the attachment of the tolyl group through N-arylation . The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can influence the compound’s binding affinity and selectivity, while the tolyl group may affect its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-14-3-2-4-15(9-14)10-20(22)21-8-7-17(12-21)16-5-6-18-19(11-16)24-13-23-18/h2-6,9,11,17H,7-8,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJJUZOVOSKATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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